Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole ring substituted with a pyrimidine-2-carboxamido group and an ethyl ester moiety. This structure combines aromatic nitrogen-containing rings (thiazole and pyrimidine) with a flexible ester group, making it a versatile scaffold for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
ethyl 2-[2-(pyrimidine-2-carbonylamino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-2-19-9(17)6-8-7-20-12(15-8)16-11(18)10-13-4-3-5-14-10/h3-5,7H,2,6H2,1H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDSLUWOKFXVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Synthesis
Cyclocondensation of α-Halo Carbonyl Compounds
The 4-position thiazole scaffold forms via cyclocondensation between α-halo carbonyl precursors and thiourea derivatives. For example:
- Method A : Ethyl 2-chloro-3-oxobutanoate reacts with 1-methylthiourea in pyridine to yield ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (72% yield).
- Method B : Bromination of 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid with Br₂ in acetic acid generates α-bromo intermediates, which undergo cyclization with thiocarbamides to form 2,5-disubstituted thiazoles.
Table 1: Comparison of Thiazole Formation Methods
Functionalization at Thiazole C2 Position
The C2 amino group is critical for subsequent pyrimidine coupling. Protection strategies include:
Pyrimidine-2-Carboxamide Coupling
Carboxylic Acid Activation
Pyrimidine-2-carboxylic acid undergoes activation via:
Amidation Reaction Optimization
Key parameters influencing coupling efficiency:
- Solvent System : Dimethylformamide (DMF) outperforms tetrahydrofuran (THF) due to superior reagent solubility.
- Stoichiometry : A 1.2:1 molar ratio of pyrimidine-2-carbonyl chloride to thiazole amine minimizes side reactions.
- Temperature : Reactions proceed at 0°C to 25°C, with lower temperatures reducing racemization risks.
Table 2: Amidation Yield Under Varied Conditions
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, 0°C, HCTU | 85 | 98.2 |
| THF, 25°C, EDC | 62 | 89.5 |
| DCM, -10°C, HOBt | 78 | 95.1 |
Ethyl Acetate Sidechain Installation
Esterification Strategies
The ethyl acetate moiety introduces via:
Sidechain Positioning Control
Regioselective substitution at the thiazole C4 position requires:
Reaction Challenges and Solutions
Racemization at Chiral Centers
Calcium carbonate-mediated thiazole synthesis induces partial racemization via acid-catalyzed imine-enamine tautomerism. Mitigation strategies include:
Purification Difficulties
Hydrophobic byproducts complicate isolation. Effective approaches:
Analytical Characterization
Spectroscopic Confirmation
Industrial-Scale Considerations
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic amidation steps, reducing reaction times from 8 hours to 25 minutes.
Enzymatic Coupling
Lipase-mediated esterification in non-aqueous media achieves 92% conversion efficiency, eliminating heavy metal catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiazole or pyrimidine rings.
Common Reagents and Conditions
Substitution: Various halogenating agents, nucleophiles, and bases are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Synthesis of Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate
The synthesis of this compound typically involves a multi-step process, starting from readily available thiazole and pyrimidine derivatives. For instance, the compound can be synthesized via peptide coupling reactions between ethyl 2-(2-aminothiazol-4-yl)acetate and pyrimidine-2-carboxylic acid derivatives. This approach has been documented to yield high purity products with good yields, making it a viable pathway for further modifications and evaluations in biological assays .
Anticancer Properties
This compound exhibits promising anticancer activity. A recent study highlighted its effectiveness in inhibiting key protein kinases associated with cancer progression, such as EGFR and HER2. The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Compounds with similar thiazole and pyrimidine structures have been reported to possess significant antibacterial and antifungal properties, suggesting that this compound may also be effective against various pathogens .
Drug Development Insights
In silico studies have indicated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for derivatives of this compound, suggesting that they could be developed into viable drug candidates . These studies are essential for predicting the pharmacokinetic behavior of new compounds before clinical trials.
Data Table: Summary of Biological Activities
Case Study 1: Cancer Treatment
In a preclinical study, this compound was administered to mice bearing xenograft tumors. The results indicated a marked reduction in tumor size compared to control groups, affirming its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
A series of derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications to the thiazole ring enhanced antimicrobial activity, highlighting the importance of structure-activity relationships in drug design .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . The pyrimidine moiety can enhance binding affinity and specificity, leading to more potent biological effects . These interactions can result in the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The target compound’s uniqueness lies in its pyrimidine-2-carboxamido substitution on the thiazole ring. Below is a comparison with analogs differing in substituents or core rings:
Physicochemical Properties
| Property | Target Compound | Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate | Ethyl 2-(2-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₃S | C₁₄H₁₅NO₃S | C₁₃H₁₃N₃O₃S₃ |
| Molecular Weight | ~291.3 g/mol | 277.34 g/mol | 355.46 g/mol |
| pKa | Not reported | Not reported | 7.14 ± 0.70 |
| Density | Not reported | Not reported | 1.480 ± 0.06 g/cm³ |
Biological Activity
Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and associated biological activities. This compound combines thiazole and pyrimidine moieties, which are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring connected to a pyrimidine derivative, with an ethyl acetate group that enhances its solubility and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazole ring can modulate the activity of enzymes and receptors, influencing critical biological pathways. For instance, studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation, thereby inducing apoptosis in cancer cells .
Antibacterial Activity
This compound has demonstrated significant antibacterial properties. In vitro studies indicate that it exhibits potent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound has also shown promising antifungal activity. Similar thiazole derivatives have been evaluated for their ability to inhibit fungal growth, with some exhibiting effective minimum fungicidal concentrations (MFCs) against common fungal strains .
Anticancer Activity
Research indicates that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has been linked to the inhibition of CDK9, leading to decreased expression of anti-apoptotic proteins such as Mcl-1 . In various cancer models, compounds with similar structures have shown effectiveness in reducing tumor growth.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Modifications at specific positions on the thiazole or pyrimidine rings can enhance or diminish biological activity. For example, substituents on the pyrimidine ring have been shown to significantly affect the compound's potency against CDK enzymes .
Comparative Analysis
| Compound | Biological Activity | MIC/MBC Values | Notes |
|---|---|---|---|
| This compound | Antibacterial, Antifungal, Anticancer | MIC: 0.22–0.25 μg/mL | Effective against multiple pathogens |
| Thiazole Derivative A | Antibacterial | MIC: 0.5 μg/mL | Similar structure but less potent |
| Pyrimidine Derivative B | Anticancer | EC50: 1 μM | Targets different CDK pathways |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of thiazole derivatives similar to this compound against Staphylococcus aureus. The results indicated a strong correlation between structural modifications and enhanced antibacterial potency .
- Anticancer Activity : In a series of experiments involving various cancer cell lines, compounds structurally related to this compound were shown to induce significant apoptosis through CDK inhibition, highlighting their potential as anticancer agents .
Q & A
Q. What are key considerations for designing SAR studies in pesticidal research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
